molecular formula C60H36N4Pt B1180746 Pt-tetraphenyltetrabenzoporphyrin CAS No. 166174-05-6

Pt-tetraphenyltetrabenzoporphyrin

Cat. No.: B1180746
CAS No.: 166174-05-6
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Description

Pt-tetraphenyltetrabenzoporphyrin is a platinum-based porphyrin compound known for its unique photophysical properties. It is a derivative of tetraphenyltetrabenzoporphyrin, where the central metal ion is platinum. This compound has garnered significant interest due to its applications in photodynamic therapy, organic light-emitting diodes (OLEDs), and as a photosensitizer in various chemical reactions .

Biochemical Analysis

Biochemical Properties

Pt-tetraphenyltetrabenzoporphyrin plays a crucial role in biochemical reactions, particularly in the context of photodynamic therapy and biochemical sensing. This compound interacts with various enzymes, proteins, and other biomolecules through its porphyrin ring structure and platinum center. The interactions often involve coordination bonds with metal ions and π-π stacking with aromatic amino acids. For instance, this compound can bind to heme-containing proteins, influencing their function and activity . Additionally, it can act as a photosensitizer, generating reactive oxygen species (ROS) upon light activation, which can further interact with cellular components .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Upon light activation, this compound generates ROS, which can induce oxidative stress and trigger apoptosis in cancer cells . This compound also affects cell signaling pathways by interacting with key proteins and enzymes involved in signal transduction. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states and downstream signaling events . Furthermore, this compound can modulate gene expression by binding to DNA and influencing transcriptional activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to DNA through intercalation or groove binding, affecting the transcriptional machinery and gene expression . Additionally, it can inhibit the activity of enzymes such as topoisomerases, leading to DNA damage and cell death . The generation of ROS upon light activation further contributes to its cytotoxic effects by inducing oxidative damage to cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound exhibits good stability under physiological conditions, but prolonged exposure to light and oxygen can lead to degradation and reduced efficacy . In in vitro and in vivo studies, this compound has shown sustained cytotoxic effects over time, with long-term exposure resulting in cumulative damage to cellular components . These temporal effects highlight the importance of optimizing experimental conditions to maintain the compound’s stability and efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively target cancer cells and induce apoptosis without causing significant toxicity to normal tissues . At high doses, this compound can exhibit toxic effects, including oxidative damage, inflammation, and organ dysfunction . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, while exceeding this threshold can lead to adverse effects. These findings underscore the importance of dose optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, this compound can affect metabolite levels by altering the expression of genes encoding metabolic enzymes . These interactions highlight the compound’s potential to modulate cellular energy production and metabolic homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pt-tetraphenyltetrabenzoporphyrin typically involves the metallation of tetraphenyltetrabenzoporphyrin with platinum salts. One common method is the reaction of tetraphenyltetrabenzoporphyrin with platinum(II) chloride in a solvent such as dimethylformamide (DMF) or phenol . The reaction is usually carried out under reflux conditions to ensure complete metallation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Pt-tetraphenyltetrabenzoporphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the platinum ion, which can facilitate electron transfer processes .

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as bromine in chloroform.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve the replacement of peripheral phenyl groups with other functional groups using reagents like Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine can yield Pt(IV) derivatives, while substitution reactions can introduce various functional groups onto the porphyrin ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pt-tetraphenyltetrabenzoporphyrin is unique due to the presence of the platinum ion, which enhances its photophysical properties and makes it more efficient in energy transfer processes compared to its zinc, nickel, and palladium counterparts . This uniqueness is particularly valuable in applications requiring high-efficiency light emission and energy transfer.

Properties

IUPAC Name

platinum(2+);2,11,20,29-tetraphenyl-37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H36N4.Pt/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36H;/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSINHKCRBEPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C([N-]6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)[N-]3.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H36N4Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1008.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of Pt(tpbp) in OLETs and what kind of emission does it produce?

A1: Pt(tpbp) acts as a phosphorescent dopant in the emissive layer of OLETs. [, ] When incorporated into a host material like poly(alkylfluorene), Pt(tpbp) facilitates near-infrared (NIR) emission. [] This NIR emission is valuable for various applications, including night vision technologies and telecommunications.

Q2: How does the fabrication method using fluorine-based solvents impact the performance of OLETs incorporating Pt(tpbp)?

A2: Using a fluorine-based solvent, specifically CF3CH2OCF2CHF2 (AGC, AE‐3000), during the fabrication of the poly(methyl methacrylate) (PMMA) gate dielectric is crucial for preventing intermixing between the dielectric and emissive layers in top-gated OLETs. [] This lack of intermixing leads to improved device performance, evidenced by a higher external quantum efficiency of approximately 1% observed in OLETs with Pt(tpbp) doped into a poly(alkylfluorene) layer. [] This approach highlights the importance of carefully chosen fabrication techniques for optimizing the performance of OLET devices.

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